molecular formula C20H23FN2O4S2 B2981369 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 922895-74-7

2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2981369
CAS No.: 922895-74-7
M. Wt: 438.53
InChI Key: PDUHQDYQIAJDGM-UHFFFAOYSA-N
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Description

The compound 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide features a tetrahydrobenzo[b]thiophene core substituted at position 6 with a methyl group and at position 3 with a carboxamide moiety. The position 2 substituent comprises a butanamido chain bearing a 4-fluorophenyl sulfonyl group. This article provides a detailed comparison with structurally and functionally related compounds, emphasizing synthesis, physicochemical properties, and bioactivity.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylbutanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S2/c1-12-4-9-15-16(11-12)28-20(18(15)19(22)25)23-17(24)3-2-10-29(26,27)14-7-5-13(21)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUHQDYQIAJDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative of tetrahydrobenzo[b]thiophene, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties and mechanisms of action, as well as relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a tetrahydrobenzo[b]thiophene core with a sulfonamide group and a fluorophenyl substituent. The molecular formula is C₁₈H₁₈FNO₃S, and its IUPAC name reflects its complex arrangement of functional groups.

Antibacterial Activity

Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antibacterial properties. A notable study evaluated various compounds in this class for their effectiveness against common bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for selected bacterial strains:

CompoundBacterial StrainMIC (μM)
3bE. coli1.11
3bP. aeruginosa1.00
3bSalmonella0.54
3bS. aureus1.11

These results indicate that compound 3b, a close analog to the target compound, exhibited potent antibacterial activity against multiple strains, particularly E. coli and Salmonella .

The mechanism through which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis. Time-kill assays indicated that higher concentrations (1 ×, 2 ×, and 4 × MIC) significantly reduced bacterial viability within two hours, demonstrating concentration-dependent bacteriostatic effects .

Case Studies

A comprehensive study published in December 2022 highlighted the synthesis and evaluation of various tetrahydrobenzothiophene derivatives. Among these, compound 3b was identified as a promising lead due to its superior activity compared to standard antibiotics such as ciprofloxacin .

In Vitro Evaluations

In vitro evaluations involved testing against well-characterized bacterial strains:

  • E. coli ATCC 25922
  • P. aeruginosa ATCC 27853
  • Salmonella ATCC 12022
  • S. aureus ATCC 25922

The study found that most compounds exhibited moderate to good inhibitory activities, with some achieving MIC values comparable to or lower than those of established antibiotics .

Comparison with Similar Compounds

Core Modifications

  • Tetrahydrobenzo[b]thiophene vs. Tetrahydrobenzo[d]thiazole: The target compound’s tetrahydrobenzo[b]thiophene core differs from tetrahydrobenzo[d]thiazole derivatives (e.g., compounds 4i–4l in ). Thiazole-containing analogues exhibit dual kinase (CK2/GSK3β) inhibition due to enhanced hydrogen bonding with catalytic domains .
  • Substituent Variations :

    • Position 2 : The target’s 4-fluorophenyl sulfonyl butanamido group contrasts with the pyrimidinyl-sulfanyl acetyl group in 505057-67-0 (), which introduces a trifluoromethylpyrimidine moiety. The latter may enhance metabolic stability but reduce solubility compared to the sulfonyl group .
    • Position 3 : The carboxamide group is conserved in many analogues (e.g., 6o in and 23–26 in ), but ester or carboxylic acid variants (e.g., 6o ) alter polarity and bioavailability .

Table 1: Structural Comparison

Compound Name Core Structure Position 2 Substituent Position 3 Substituent Reference
Target Compound Tetrahydrobenzo[b]thiophene 4-((4-Fluorophenyl)sulfonyl)butanamido Carboxamide
6o () Tetrahydrobenzo[b]thiophene Ethoxy-1-(4-hydroxyphenyl)-2-oxoethylamino Ethyl ester
505057-67-0 () Tetrahydrobenzo[b]thiophene Pyrimidinyl-sulfanyl acetyl Carboxamide
4i–4l () Tetrahydrobenzo[d]thiazole Propylureido-benzyl/carboxybenzyl Carboxylic acid

Physicochemical Properties

  • Solubility and Stability :

    • The 4-fluorophenyl sulfonyl group in the target compound likely enhances lipophilicity compared to 6o ’s hydroxylphenyl group, which may improve membrane permeability but reduce aqueous solubility .
    • Compounds 4i–4l () with carboxylic acid substituents exhibit higher solubility in polar solvents, critical for kinase inhibition assays .
  • Spectroscopic Data :

    • IR spectra of sulfonyl-containing compounds (e.g., ) show C=S stretches at ~1250 cm⁻¹, absent in the target’s sulfonamide, confirming structural differences .
    • ¹H NMR of acylated derivatives () reveals deshielded NH protons (~10–12 ppm), consistent with the target’s amide protons .

Bioactivity

  • Antibacterial/Antivirulence Activity :
    • Compounds 23–26 () with chlorophenyl or carboxy groups showed moderate activity against S. aureus (MIC = 8–32 µg/mL), suggesting the target’s fluorophenyl sulfonyl group may enhance potency .
  • Kinase Inhibition :
    • Thiazole-based 4i–4l () inhibited CK2/GSK3β with IC₅₀ = 0.8–2.3 µM, indicating the importance of the thiazole core. The target’s thiophene core may exhibit distinct selectivity .

Table 3: Bioactivity Comparison

Compound Bioactivity Profile Key Functional Groups Reference
Target Compound Hypothesized kinase/antimicrobial activity Sulfonamide, carboxamide
23–26 () Antibacterial (MIC = 8–32 µg/mL) Acylated amino, chlorophenyl
4i–4l () CK2/GSK3β inhibition (IC₅₀ = 0.8–2.3 µM) Thiazole, carboxylic acid

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